Cas no 2097992-02-2 (3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid)

3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid is a spirocyclic compound featuring a unique structural framework combining an oxa-azaspiro ring system with a propanoic acid moiety. This structure imparts distinct physicochemical properties, making it valuable in pharmaceutical and synthetic chemistry applications. The presence of both hydroxyl and carboxylic acid functional groups enhances its versatility as an intermediate for further derivatization or as a ligand in coordination chemistry. Its spirocyclic core contributes to conformational rigidity, which can be advantageous in drug design for improving target binding affinity or metabolic stability. The compound’s balanced polarity also facilitates solubility in a range of solvents, supporting diverse reaction conditions.
3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid structure
2097992-02-2 structure
Product Name:3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid
CAS No:2097992-02-2
MF:C12H21NO4
MW:243.29944396019
CID:5726984
PubChem ID:121202455
Update Time:2025-10-25

3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2097992-02-2
    • 3-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid
    • F1907-6269
    • AKOS026710638
    • starbld0035347
    • 1-Oxa-9-azaspiro[5.5]undecane-9-propanoic acid, 4-hydroxy-
    • 3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid
    • Inchi: 1S/C12H21NO4/c14-10-2-8-17-12(9-10)3-6-13(7-4-12)5-1-11(15)16/h10,14H,1-9H2,(H,15,16)
    • InChI Key: FNQYGYOSAKQQEB-UHFFFAOYSA-N
    • SMILES: O1CCC(CC21CCN(CCC(=O)O)CC2)O

Computed Properties

  • Exact Mass: 243.14705815g/mol
  • Monoisotopic Mass: 243.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.4
  • Topological Polar Surface Area: 70Ų

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Predicted)
  • Boiling Point: 456.2±45.0 °C(Predicted)
  • pka: 3.83±0.10(Predicted)

3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid Pricemore >>

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Additional information on 3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid

Comprehensive Overview of 3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid (CAS No. 2097992-02-2)

3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid is a specialized organic compound with a unique spirocyclic structure, which has garnered significant attention in pharmaceutical and biochemical research. Its CAS number 2097992-02-2 serves as a critical identifier for researchers and industry professionals. The compound's molecular framework combines a hydroxyl group, a propanoic acid moiety, and a spiro[5.5]undecane core, making it a versatile intermediate for drug discovery and material science applications.

In recent years, the demand for spirocyclic compounds like 3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid has surged due to their potential in addressing neurological disorders and metabolic diseases. Researchers are particularly interested in its role as a scaffold for GPCR-targeted therapeutics, a hot topic in precision medicine. The compound's rigid spiro architecture enhances binding affinity and selectivity, aligning with the growing trend of structure-based drug design.

The synthesis of CAS 2097992-02-2 often involves multistep organic reactions, including ring-closing metathesis and selective oxidation. Its 4-hydroxy group provides a handle for further derivatization, enabling the creation of prodrugs or bioconjugates. This adaptability answers frequent search queries about "modifiable pharmaceutical intermediates" and "spirocyclic compound synthesis" in scientific databases.

From an SEO perspective, this compound intersects with trending topics like AI-assisted molecular modeling and green chemistry. Computational studies leveraging machine learning algorithms have predicted its potential as a bioisostere for carboxylic acid-containing drugs. Meanwhile, its synthesis routes are being optimized for atom economy, addressing environmental concerns in pharmaceutical manufacturing.

Analytical characterization of 3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid typically employs NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These techniques validate its structural integrity, a critical factor for researchers searching for "high-purity spiro compounds" or "certified reference materials". The compound's chiral centers also make it relevant to discussions on enantioselective synthesis, a subtopic dominating recent medicinal chemistry forums.

In material science, the spiro[5.5]undecane skeleton of this compound contributes to thermal stability in polymer applications. This aligns with industry searches for "heat-resistant additives" and "high-performance monomers". Its zwitterionic character (due to the acid-base groups) further enables applications in smart coatings and ionic liquids, connecting to trending research in advanced materials.

Regulatory databases list CAS 2097992-02-2 as compliant with major pharmacopeial standards, addressing common queries about "GMP-compliant intermediates". Its logP value and solubility profile (frequently searched parameters) suggest balanced lipophilicity for drug delivery systems. These properties position it as a candidate for orphan drug formulations, a niche with growing interest in rare disease treatment pipelines.

Future research directions for this compound may explore its structure-activity relationships (SAR) in neuroprotective agents, a subject with increasing publications. The 1-oxa-9-aza segment in its structure shows similarity to natural product motifs, making it valuable for biomimetic synthesis studies. Such applications respond to the rising popularity of "nature-inspired drug discovery" in academic literature and patent filings.

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